molecular formula C9H10N2O3 B6223528 5',7'-dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde CAS No. 2763750-16-7

5',7'-dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde

Cat. No.: B6223528
CAS No.: 2763750-16-7
M. Wt: 194.2
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Description

5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde is a complex heterocyclic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides and aldehydes under acidic or basic conditions.

    Construction of the Pyrazolo[3,2-b][1,3]oxazine Ring: This step often involves the reaction of hydrazines with 1,3-diketones or β-keto esters, followed by cyclization.

    Spirocyclization: The final step involves the formation of the spiro linkage, which can be facilitated by using appropriate catalysts and reaction conditions to ensure the correct spatial arrangement of the rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid.

    Reduction: 5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays due to its reactive aldehyde group.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Spiro[oxindole-3,3’-pyrrolidine]: Another spirocyclic compound with applications in medicinal chemistry.

    Spiro[indoline-3,4’-piperidine]: Known for its biological activity and use in drug development.

    Spiro[cyclohexane-1,4’-piperidine]: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde is unique due to its combination of oxetane and pyrazolo[3,2-b][1,3]oxazine rings, which are less common in spirocyclic compounds. This unique structure provides distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

CAS No.

2763750-16-7

Molecular Formula

C9H10N2O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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